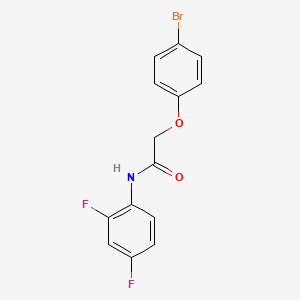
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'BDA-410' and is a member of the class of selective estrogen receptor modulators (SERMs). BDA-410 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
BDA-410 works by selectively binding to estrogen receptors and modulating their activity. Unlike traditional estrogen receptor agonists or antagonists, BDA-410 acts as a selective estrogen receptor modulator, which means it can have different effects on different tissues. In cancer cells, BDA-410 inhibits the activity of estrogen receptors, which leads to reduced cell proliferation and increased apoptosis. In other tissues, BDA-410 can act as an estrogen receptor agonist or antagonist, depending on the specific tissue and receptor subtype.
Biochemical and Physiological Effects
BDA-410 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, BDA-410 has anti-inflammatory effects, which means it can reduce inflammation in various tissues. BDA-410 has also been shown to have neuroprotective effects, which means it can protect neurons from damage and death. BDA-410 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDA-410 is its selectivity for estrogen receptors. This means it can have different effects on different tissues, which makes it a versatile tool for scientific research. BDA-410 is also relatively easy to synthesize and has been optimized for large-scale production. However, one limitation of BDA-410 is its relatively low potency compared to other 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide. This means that higher concentrations of BDA-410 may be required to achieve the desired effects, which can be a challenge in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on BDA-410. One area of interest is in the development of new cancer therapies. BDA-410 has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in human trials. Another area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's disease. BDA-410 has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Finally, BDA-410 could be used as a tool to study estrogen receptor signaling in various tissues, which could lead to a better understanding of the role of estrogen receptors in various diseases.
Synthesemethoden
BDA-410 can be synthesized using a straightforward method that involves the reaction of 2-(4-bromophenoxy)benzoic acid with 2,4-difluoroaniline in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to yield the final product, BDA-410. This synthesis method has been optimized to provide high yields of pure BDA-410, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
BDA-410 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in cancer treatment. BDA-410 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It achieves this by selectively binding to estrogen receptors, which are overexpressed in many types of cancer. BDA-410 also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEDKMHVJJXLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

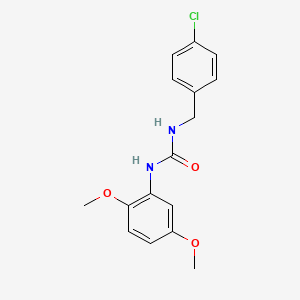

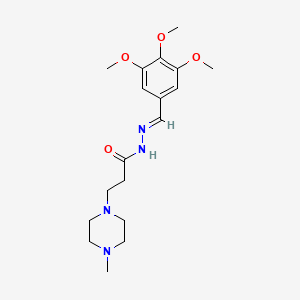


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

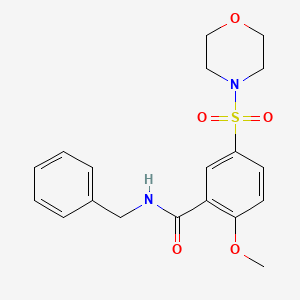
![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
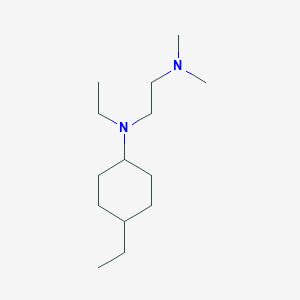

![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)